molecular formula C9H11NO2S B13562771 3-((3-Aminophenyl)thio)propanoic acid

3-((3-Aminophenyl)thio)propanoic acid

Cat. No.: B13562771
M. Wt: 197.26 g/mol
InChI Key: YNFDWWLZAPAAPE-UHFFFAOYSA-N
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Description

3-((3-Aminophenyl)thio)propanoic acid (CAS 921075-49-2) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a molecular formula of C 9 H 11 NO 2 S and a molecular weight of 197.25-197.26 g/mol . Its structure incorporates three distinct functional groups—an aromatic amine, a thioether linkage, and a carboxylic acid—which provide versatile handles for chemical derivatization and structure-activity relationship studies . The core value of this compound lies in its role as a multi-functional scaffold. The thioether linkage is a critical structural motif in numerous pharmaceutical agents and is frequently explored in drug discovery programs . The primary aromatic amine can be readily functionalized via acylation or alkylation to create a diverse library of amide and amine derivatives . Meanwhile, the carboxylic acid group facilitates further synthesis through reactions such as amidation or esterification, making the compound a flexible intermediate for constructing more complex molecules . Established synthetic routes to this compound include nucleophilic substitution between 3-aminothiophenol and 3-halopropanoic acids, or a Michael addition of 3-aminothiophenol to acrylic acid derivatives . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming product identity and/or purity to meet the specific needs of their experiments.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(3-aminophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

YNFDWWLZAPAAPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCC(=O)O)N

Origin of Product

United States

Contextualization Within Organic Synthesis and Medicinal Chemistry Scaffolds

The significance of 3-((3-aminophenyl)thio)propanoic acid in chemical research can be understood by examining its core components. Thioethers are fundamental moieties in numerous pharmaceutical agents, highlighting their importance in drug development. nih.gov The thioether linkage, in particular, is a critical structural element in a variety of commercially available drugs. nih.gov

Similarly, aminophenyl and carboxylic acid groups are prevalent in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their potential as anticancer and antioxidant agents. mdpi.com This demonstrates the utility of the aminophenyl propanoic acid scaffold in the development of new therapeutic candidates. mdpi.com The presence of these well-established pharmacophores within 3-((3-aminophenyl)thio)propanoic acid provides a strong basis for its exploration in drug discovery programs.

In the realm of organic synthesis, thioethers are valuable intermediates. cornell.edu Modern synthetic methods, including transition-metal-catalyzed reactions, have been developed to construct C-S bonds, reflecting the importance of this functional group. researchgate.net The carboxylic acid group in 3-((3-aminophenyl)thio)propanoic acid offers a handle for various chemical modifications, such as amidation or esterification, allowing for the synthesis of a diverse library of derivatives. The synthesis of related 3-(arylthio)propanoic acids has been achieved through methods like the reaction of aryl iodides with 3-mercaptopropionic acid. researchgate.net

Rationale for Academic Investigation of Thioether and Aminophenyl Carboxylic Acid Architectures

Established Synthetic Routes to 3-((3-Aminophenyl)thio)propanoic Acid

Established methods for the synthesis of 3-((3-aminophenyl)thio)propanoic acid predominantly involve nucleophilic substitution or conjugate addition reactions. These routes are valued for their reliability and are based on fundamental organic chemistry principles.

Precursor Selection and Chemical Reactants

The selection of appropriate precursors is critical for the efficient synthesis of the target molecule. The two primary retrosynthetic disconnections for 3-((3-aminophenyl)thio)propanoic acid suggest two main sets of starting materials:

Route A: Nucleophilic Substitution: This approach involves the reaction of a sulfur-based nucleophile with a carbon-based electrophile. The key precursors are 3-aminothiophenol (B145848) and a 3-halopropanoic acid or its ester derivative (e.g., 3-bromopropanoic acid or ethyl 3-bromopropanoate). In this scenario, the thiol group of 3-aminothiophenol acts as the nucleophile, displacing the halide from the propanoic acid backbone.

Route B: Michael Addition: This method utilizes the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The essential precursors for this route are 3-aminothiophenol and acrylic acid or its esters (e.g., methyl acrylate). The thiol group of 3-aminothiophenol adds across the double bond of the acrylate (B77674) system.

A summary of the primary precursors for these established routes is presented in the table below.

Synthetic RouteSulfur-Containing PrecursorPropanoic Acid Precursor
Nucleophilic Substitution 3-Aminothiophenol3-Halopropanoic Acid (e.g., 3-bromopropanoic acid)
Michael Addition 3-AminothiophenolAcrylic Acid or Acrylate Esters

Reaction Conditions and Optimization Strategies

The success of these synthetic routes is highly dependent on the reaction conditions. For the nucleophilic substitution pathway, the reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the SN2 reaction. A patent for the preparation of optically pure aminophenylthio-propanoic acids suggests the use of polar organic solvents such as ethyl acetate, with reaction temperatures ranging from 40°C to the reflux temperature of the solvent. researchgate.net Optimization of this route often involves screening different base-solvent combinations and adjusting the temperature to maximize the yield and minimize side reactions, such as oxidation of the thiophenol.

In the case of the Michael addition route, the reaction can often be performed under milder conditions. While the reaction can proceed without a catalyst, bases or nucleophilic catalysts are frequently added to accelerate the process. Organic bases like triethylamine (B128534) (TEA) or phosphines can be effective. rsc.org The reaction is typically conducted in a suitable solvent that can dissolve both reactants, such as alcohols or tetrahydrofuran (B95107) (THF). Optimization strategies for the Michael addition include exploring different catalysts to enhance the reaction rate and selectivity, as well as controlling the temperature to prevent polymerization of the acrylic acid derivative.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have paved the way for more efficient, selective, and environmentally benign methods for the preparation of compounds like 3-((3-aminophenyl)thio)propanoic acid.

Stereoselective Synthesis Research

While 3-((3-aminophenyl)thio)propanoic acid itself is achiral, the development of stereoselective methods for the synthesis of related chiral thioether-containing propanoic acids is an active area of research. A patent describes a process for preparing optically pure aminophenylthio-propanoic acids, indicating the importance of stereochemistry in this class of compounds. researchgate.net Although specific details for achieving stereoselectivity for the title compound are not extensively documented, general strategies in asymmetric synthesis can be applied. This could involve the use of chiral catalysts or starting from chiral precursors to induce stereoselectivity.

Catalytic Systems in Synthesis

The use of catalytic systems offers significant advantages in terms of efficiency and selectivity. For the formation of the aryl thioether linkage, copper-catalyzed cross-coupling reactions represent a powerful tool. rsc.org For instance, the reaction between an aryl halide (e.g., 3-iodoaniline) and 3-mercaptopropionic acid in the presence of a copper catalyst could provide an alternative route to the target molecule.

For the Michael addition pathway, various catalysts have been explored to improve reaction efficiency. As mentioned, amines and phosphines are effective catalysts for the thiol-acrylate Michael addition. rsc.org Research into more advanced catalytic systems, including organocatalysts and metal-based catalysts, continues to provide milder and more efficient reaction conditions.

The table below summarizes some catalytic systems applicable to the synthesis of 3-((3-aminophenyl)thio)propanoic acid.

Reaction TypeCatalyst TypeExample Catalyst(s)
Cross-Coupling Copper-basedCopper(I) salts (e.g., CuI)
Michael Addition Amine-basedTriethylamine (TEA)
Michael Addition Phosphine-basedDimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP) rsc.org

Green Chemistry Principles in Synthetic Development

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of 3-((3-aminophenyl)thio)propanoic acid, several green chemistry approaches can be considered. The most widely employed methods for thioether formation often parallel those used in ether synthesis, including SN2, SNAr, and metal-catalyzed thiolations. acsgcipr.org

One key aspect is the use of more environmentally benign solvents. acsgcipr.org Water is an attractive solvent for organic reactions, and to the extent that the reactants are soluble, it can be an excellent choice for the Michael addition reaction. Solvent-free, or neat, reaction conditions are another green alternative that can reduce waste and simplify purification.

The development of catalytic systems, particularly those using abundant and non-toxic base metals, is another important area of green chemistry research in thioether synthesis. acsgcipr.org Minimizing the use of hazardous reagents and reducing the number of synthetic steps are also central tenets of green chemistry that can be applied to the synthesis of 3-((3-aminophenyl)thio)propanoic acid.

Derivatization and Functionalization Strategies for 3-((3-Aminophenyl)thio)propanoic Acid Derivatives

The presence of three distinct functional groups—the aromatic amine, the carboxylic acid, and the thioether—in 3-((3-Aminophenyl)thio)propanoic acid offers multiple avenues for chemical modification. The reactivity of each of these groups can be selectively targeted to synthesize a variety of derivatives.

Modifications of the Aminophenyl Moiety

The primary amino group on the phenyl ring is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the properties of the parent molecule.

Acylation: The amino group can be readily acylated to form amides. This is a common strategy to introduce new functional groups or to protect the amino group during subsequent reactions. For instance, in a study on related aminophenyl derivatives, the amino group was acylated using various acylating agents under standard conditions. While specific examples for 3-((3-aminophenyl)thio)propanoic acid are not prevalent in the literature, the acylation of similar structures, such as 3-amino-3-(4-cyanophenyl)propanoate, has been successfully achieved to introduce Boc and Fmoc protecting groups. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. This modification introduces alkyl substituents that can influence the molecule's steric and electronic properties. Hydrogen-borrowing alkylation reactions have been employed for the N-alkylation of amino alcohols, a technique that could potentially be adapted for aminophenyl thioalkanoic acids. thieme-connect.de

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govorientjchem.org These salts are versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. researchgate.net For example, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by coupling with activated aromatic compounds has been reported to yield various azo compounds. researchgate.netuobaghdad.edu.iq

Table 1: Examples of Aminophenyl Moiety Modifications on Related Compounds
Reaction TypeStarting Material (Analog)ReagentsProductReference
Acylation (N-protection)Ethyl 3-amino-3-(4-cyanophenyl)propanoate(Boc)2O or Fmoc-ClN-Boc or N-Fmoc protected amino ester researchgate.net
Diazotization-Coupling2-Amino-5-thiol-1,3,4-thiadiazole1. NaNO2, H+ 2. Activated aromatic compoundAzo-thiadiazole derivatives researchgate.netuobaghdad.edu.iq

Chemical Alterations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is another key site for derivatization, allowing for the formation of esters, amides, and the reduction to an alcohol.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, reagents like titanium tetrachloride can facilitate direct esterification under mild conditions. mdpi.com A notable example in a related compound involves the simultaneous reduction of a nitro group and esterification of a propanoic acid using stannous chloride in ethanol. nih.gov

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to facilitate the reaction. Catalyst-free approaches for amide bond formation from thiocarboxylic acids and amines have also been developed, proceeding through a disulfide intermediate. sigmaaldrich.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.comlibretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comlibretexts.org

Table 2: Examples of Carboxylic Acid Modifications on Related Compounds
Reaction TypeStarting Material (Analog)ReagentsProductReference
Esterification and Reduction3-(3-Nitrophenyl)propanoic acidSnCl2, EthanolEthyl 3-(3-aminophenyl)propanoate nih.gov
Reduction to AlcoholGeneral Carboxylic Acid (R-COOH)LiAlH4Primary Alcohol (R-CH2OH) chemistrysteps.comchemistrysteps.comlibretexts.org

Investigations into the Thioether Linkage Reactivity

The thioether linkage is susceptible to oxidation and cleavage under specific reaction conditions.

Oxidation: The sulfur atom of the thioether can be oxidized to form a sulfoxide and further to a sulfone. This transformation can be achieved using various oxidizing agents. The selective oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. researchgate.net The thioether bond may be an integral part of a molecule or can be oxidized to a sulfoxide or sulfone. acsgcipr.org

Cleavage: The carbon-sulfur bond in thioethers can be cleaved under certain conditions. For instance, selective C(sp³)–S bond cleavage of thioethers has been achieved using N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) to synthesize unsymmetrical disulfides. organic-chemistry.org The selectivity of the cleavage can depend on the nature of the groups attached to the sulfur atom. organic-chemistry.org

Table 3: Examples of Thioether Linkage Reactions on General Thioethers
Reaction TypeStarting MaterialReagentsProductReference
OxidationGeneral Thioether (R-S-R')Oxidizing agent (e.g., H2O2)Sulfoxide (R-SO-R') or Sulfone (R-SO2-R') researchgate.netacsgcipr.org
CleavageFurfuryl alkylthioethersNBSUnsymmetrical disulfides organic-chemistry.org

Exploration of Substituent Effects on the Phenyl Ring

The introduction of substituents on the phenyl ring can significantly influence the reactivity and properties of 3-((3-aminophenyl)thio)propanoic acid derivatives. While specific studies on this exact molecule are limited, research on analogous compounds provides valuable insights.

For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity, suggesting that electron-withdrawing groups can play a critical role in the biological activity of such compounds. nih.govmdpi.com In another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, various substitutions on the molecule were shown to lead to structure-dependent antimicrobial activity. nih.gov These findings suggest that modifying the electronic nature of the phenyl ring through the introduction of electron-donating or electron-withdrawing groups could be a viable strategy to tune the chemical reactivity and biological properties of 3-((3-aminophenyl)thio)propanoic acid and its derivatives.

Exploration of Biological Activities and Molecular Interactions

In Vitro Studies on Cellular and Subcellular Targets

There is a notable absence of published research detailing the in vitro effects of 3-((3-Aminophenyl)thio)propanoic acid.

Enzyme Inhibition and Modulation Investigations

No studies were identified that have investigated the inhibitory or modulatory effects of 3-((3-Aminophenyl)thio)propanoic acid on any specific enzymes.

Cellular Growth and Viability Assays in Microbial Systems

There are no available data from cellular growth and viability assays to indicate whether 3-((3-Aminophenyl)thio)propanoic acid possesses any antimicrobial properties or affects the proliferation of microbial systems.

In Vivo Pre-clinical Research Models

Information regarding the in vivo evaluation of 3-((3-Aminophenyl)thio)propanoic acid is not available in the public domain.

Animal Model Studies for Efficacy Assessment

No preclinical studies using animal models have been published to assess the efficacy of 3-((3-Aminophenyl)thio)propanoic acid for any potential therapeutic application.

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Systems

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of 3-((3-Aminophenyl)thio)propanoic acid have not been characterized in any pre-clinical systems.

Structure-Activity Relationship (SAR) Studies of 3-((3-Aminophenyl)thio)propanoic Acid Analogs

The biological potency of compounds derived from the 3-((3-Aminophenyl)thio)propanoic acid scaffold is intrinsically linked to their molecular architecture. Modifications to the aromatic ring, the thioether linkage, and the propanoic acid chain can significantly influence their interaction with biological targets.

Studies on analogous compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated that substitutions on the phenyl ring play a critical role in determining biological activity. For instance, the introduction of a 4-nitro (4-NO₂) substitution on the phenyl ring of a related analog resulted in enhanced antimicrobial activity against both S. aureus and E. faecalis. rsc.org Similarly, the addition of a 4-hydroxy (4-OH) substituent led to substantial antimicrobial activity against a range of both Gram-positive and Gram-negative pathogens. rsc.org

In a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, the nature of the substituent on the thiazole (B1198619) ring was found to be a key determinant of antibacterial activity. Compounds featuring furan (B31954) and bromothiophene substituents displayed the highest antibacterial efficacy, whereas those with nitro, fluoro, or chloro groups on an aromatic substituent did not show any inhibitory effects. mdpi.com This suggests that both the electronic and steric properties of the substituents are crucial for biological potency.

The following table summarizes the observed structure-activity relationships in analogs of 3-((3-Aminophenyl)thio)propanoic acid:

Analog ScaffoldStructural ModificationObserved Effect on Biological PotencyReference
3-((4-hydroxyphenyl)amino)propanoic acid4-NO₂ substitution on the phenyl ringEnhanced activity against S. aureus and E. faecalis rsc.org
3-((4-hydroxyphenyl)amino)propanoic acid4-OH substitution on the phenyl ringSubstantial activity against Gram-positive and Gram-negative pathogens rsc.org
3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acidFuran and bromothiophene substituentsHighest antibacterial activity mdpi.com
3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acidNO₂, F, Cl substitutions on an aromatic ringNo inhibitory effect mdpi.com

The stereochemistry of a molecule is a critical factor that can profoundly influence its biological activity. Chiral compounds, which exist as enantiomers, often exhibit different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the stereochemical influence on the activity of 3-((3-Aminophenyl)thio)propanoic acid are not yet available, research on other chiral compounds provides a strong basis for its importance. For instance, in a study of the natural product 3-Br-acivicin and its derivatives, only the (5S, αS) isomers demonstrated significant antiplasmodial activity. nih.govdovepress.com This stereoselectivity was attributed to the likelihood of their uptake being mediated by the L-amino acid transport system, which recognizes a specific stereochemical configuration. nih.govdovepress.com

The separation of enantiomers is crucial for evaluating their individual biological activities. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases are commonly employed for this purpose. The underlying principle of chiral separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes determining the degree of separation.

For 3-((3-Aminophenyl)thio)propanoic acid, the carbon atom to which the amino and thio-phenyl groups are attached is a potential chiral center, depending on the substitution pattern. Therefore, it is highly probable that its enantiomers would exhibit different biological activities. Future research should focus on the stereoselective synthesis or chiral separation of its enantiomers to fully elucidate their individual pharmacological profiles.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Advanced Characterization Techniques for Materials Science Applications

Advanced characterization techniques are essential for understanding the structure-property relationships of chemical compounds in materials science. For a compound like 3-((3-Aminophenyl)thio)propanoic acid, which possesses functional groups that could allow it to be integrated into larger systems (e.g., polymers, self-assembled monolayers), such analyses would be critical for development and application.

Surface morphological analysis provides insights into the topography, structure, and physical properties of a material's surface at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) would be used to visualize the surface topography of solid-state 3-((3-Aminophenyl)thio)propanoic acid or materials incorporating it. This technique could reveal information about crystal habit, particle size distribution, and surface texture. For instance, if the compound were used to form a coating, SEM would be invaluable for assessing the uniformity and integrity of that coating.

Atomic Force Microscopy (AFM) offers higher-resolution imaging of surface topography. In addition to providing three-dimensional surface profiles, AFM can probe mechanical properties such as elasticity and adhesion at the nanoscale. For a thin film or monolayer of 3-((3-Aminophenyl)thio)propanoic acid, AFM could be used to characterize its molecular packing and domain structure.

A hypothetical data table for a surface analysis of a thin film of this compound might look like this:

TechniqueParameter MeasuredHypothetical Value
SEMAverage Particle SizeNot Available
SEMSurface TextureNot Available
AFMSurface Roughness (Rq)Not Available
AFMAdhesion ForceNot Available

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide information about the structural and electronic properties of molecules as they undergo redox reactions at an electrode-electrolyte interface. Given the presence of an aminophenyl group, which can be electrochemically active, this would be a relevant technique.

By immobilizing 3-((3-Aminophenyl)thio)propanoic acid onto an electrode surface, spectroelectrochemical methods could be used to study its oxidation and reduction processes. For example, UV-Visible or Raman spectroelectrochemistry could track changes in the electronic structure or vibrational modes of the molecule as the applied potential is varied. This would provide insights into the stability of different oxidation states and the kinetics of electron transfer, which is crucial for applications in sensors or electronic devices.

A summary of potential findings from such an investigation could be presented as follows:

ParameterTechniqueHypothetical Observation
Redox Potential (E½)Cyclic VoltammetryNot Available
Electron Transfer RateSpectroelectrochemistryNot Available
Stability of Radical CationSpectroelectrochemistryNot Available

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Predictions

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Despite the utility of these calculations, there is no specific data available in the scientific literature regarding the HOMO-LUMO energies or the reactivity predictions for 3-((3-Aminophenyl)thio)propanoic acid. Such a study would theoretically involve computational software to calculate these orbital energies and map their distribution across the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).

A literature search did not yield any studies that have performed and published an MEP analysis for 3-((3-Aminophenyl)thio)propanoic acid. A theoretical MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms as areas of positive potential.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule (ligand) with a biological target, typically a protein.

Ligand-Protein Interaction Modeling

There are currently no published molecular docking studies featuring 3-((3-Aminophenyl)thio)propanoic acid as a ligand. To perform such a study, a specific protein target would need to be identified, and computational docking algorithms would be used to predict the binding conformation.

Conformational Analysis and Stability Profiling

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Understanding the preferred conformation of 3-((3-Aminophenyl)thio)propanoic acid is essential as it dictates how the molecule can interact with its biological target. Stability profiling would further rank these conformers based on their energy levels.

No specific conformational analysis or stability profiling studies for 3-((3-Aminophenyl)thio)propanoic acid have been found in the reviewed literature. Such an analysis would typically be performed using molecular mechanics or quantum mechanics methods to explore the potential energy surface of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted.

There is no evidence of the inclusion of 3-((3-Aminophenyl)thio)propanoic acid in any QSAR studies. To develop a QSAR model relevant to this compound, a dataset of structurally similar molecules with measured biological activity against a specific target would be required. Various molecular descriptors for 3-((3-Aminophenyl)thio)propanoic acid would then be calculated and used within the model to predict its activity.

Development of Predictive Models for Biological or Material Performance

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of computational chemistry. elsevierpure.comnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. elsevierpure.com For a novel compound like 3-((3-Aminophenyl)thio)propanoic acid, developing such models would be a critical step in assessing its potential utility without extensive and costly laboratory synthesis and testing. researchgate.net

The development of a predictive model for 3-((3-Aminophenyl)thio)propanoic acid and its derivatives would follow a structured workflow. Initially, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, antimicrobial efficacy) or material properties (e.g., conductivity, thermal stability) would be compiled. Computational tools would then be used to calculate a wide array of molecular descriptors for each compound in the dataset. researchgate.net

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines and random forests, are then employed to build a model that correlates the descriptors with the observed activity. elsevierpure.com The goal is to create a robust model that can accurately predict the activity of new, untested compounds, such as derivatives of 3-((3-Aminophenyl)thio)propanoic acid. elsevierpure.com The predictive power of such models is rigorously evaluated through internal and external validation techniques to ensure their reliability. nih.gov

For instance, a hypothetical QSAR study on a series of aminophenyl thioalkanoic acids could yield a model that predicts their efficacy as anticancer agents. This model could then be used to virtually screen a library of novel derivatives of 3-((3-Aminophenyl)thio)propanoic acid to prioritize the most promising candidates for synthesis and biological evaluation. mdpi.commdpi.com

Table 1: Hypothetical Data for a QSAR Model of Anticancer Activity

CompoundMolecular WeightLogPNumber of H-Bond DonorsPredicted IC50 (µM)
Derivative 1225.31.8215.2
Derivative 2241.32.1210.5
Derivative 3257.42.4125.8
Derivative 4273.42.7118.3

This table is illustrative and does not represent actual experimental data.

Identification of Key Molecular Descriptors Influencing Activity

A crucial outcome of QSAR and QSPR studies is the identification of key molecular descriptors that significantly influence the activity or property of interest. researchgate.net These descriptors are numerical representations of a molecule's physicochemical properties and can be categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D). nih.gov

For a molecule like 3-((3-Aminophenyl)thio)propanoic acid, several classes of descriptors would be relevant for predicting its performance:

Constitutional Descriptors (0D/1D): These include basic properties like molecular weight, atom counts, and bond counts, which provide a foundational understanding of the molecule's size and composition. ucsb.edu

Topological Descriptors (2D): These descriptors quantify aspects of molecular structure such as branching, connectivity, and shape. For instance, the presence of the thioether linkage and the aminophenyl group would be captured by these descriptors. nih.gov

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors include molecular surface area and volume, which are critical for understanding how the molecule might interact with a biological target or pack in a solid material. nih.gov

Quantum Chemical Descriptors (3D): Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. For 3-((3-Aminophenyl)thio)propanoic acid, key quantum chemical descriptors would likely include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. ucsb.eduresearchgate.net

Dipole Moment: This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions. researchgate.net

Mulliken Charges: These provide an estimation of the partial atomic charges, indicating which atoms are more likely to be involved in electrostatic interactions or chemical reactions. tandfonline.com

By identifying which of these descriptors have the strongest correlation with a desired biological activity or material property, researchers can gain a deeper understanding of the underlying structure-activity relationships. This knowledge is invaluable for the rational design of new derivatives of 3-((3-Aminophenyl)thio)propanoic acid with improved performance. For example, if a QSAR model revealed that a lower HOMO energy and a higher dipole moment are correlated with increased biological activity, medicinal chemists could focus on designing derivatives that possess these electronic features. rasayanjournal.co.in

Table 2: Potentially Important Molecular Descriptors for 3-((3-Aminophenyl)thio)propanoic acid

Descriptor ClassSpecific Descriptor ExamplePotential Influence
ConstitutionalMolecular WeightBioavailability, steric hindrance
TopologicalWiener IndexMolecular compactness and branching
GeometricalPolar Surface Area (PSA)Membrane permeability, solubility
Quantum ChemicalHOMO-LUMO GapChemical reactivity, stability
Quantum ChemicalDipole MomentSolubility, intermolecular interactions

This table presents a theoretical framework for descriptors that could be relevant for the analysis of the target compound.

Applications in Chemical Science and Technology Non Clinical Focus

Role as a Synthetic Building Block for Complex Organic Molecules

The presence of both an amine (nucleophilic) and a carboxylic acid (electrophilic) group on the same molecule designates 3-((3-Aminophenyl)thio)propanoic acid as a highly useful bifunctional building block. This structure allows it to participate in a wide range of chemical reactions to construct more complex molecular architectures. The thioether and phenyl groups further modulate the electronic properties and steric configuration of its derivatives.

The structural framework of 3-((3-Aminophenyl)thio)propanoic acid is an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. The N-phenyl-β-alanine substructure is particularly suited for constructing nitrogen- and sulfur-containing rings.

A prominent application is in the synthesis of thiazole (B1198619) derivatives. Following the principles of the Hantzsch thiazole synthesis, the amine group can be converted into a thiourea (B124793) derivative. Subsequent reaction with α-haloketones or similar reagents leads to the formation of a 2-aminothiazole (B372263) ring. The propanoic acid side chain can either be maintained for further functionalization or be involved in subsequent intramolecular cyclization reactions to yield more complex, fused heterocyclic systems. Research on analogous N,N-disubstituted β-amino acids has demonstrated their utility in synthesizing thiazole and thiazolidinone derivatives with potential biological activity.

The bifunctional nature of 3-((3-Aminophenyl)thio)propanoic acid makes it a suitable AB-type monomer for step-growth polymerization. The amine (-NH2) and carboxylic acid (-COOH) groups can undergo condensation reactions to form polyamides.

The resulting polymer would feature a polyamide backbone with regularly spaced thioether linkages and pendant aminophenyl groups. These structural features are expected to impart unique properties to the material:

Polyamide Backbone: Provides high thermal stability, mechanical strength, and chemical resistance, similar to other aromatic polyamides. studymind.co.uk

Thioether Linkage: The sulfur atoms in the polymer chain can enhance the polymer's refractive index and thermal stability. Furthermore, the thioether group is redox-active; it can be oxidized to sulfoxide (B87167) or sulfone, which dramatically alters the polarity, solubility, and hydrogen-bonding capability of the polymer, allowing for the creation of "smart" materials that respond to chemical stimuli. elte.hu

Pendant Phenyl Group: Adds rigidity to the polymer chain and can influence processing properties and intermolecular interactions.

The synthesis of polyamides from various amino acid derivatives is a well-established field, demonstrating the feasibility of this approach for creating novel polymers with tailored properties. nih.govrasayanjournal.co.in

Contributions to Advanced Materials Science

The distinct functional groups of 3-((3-Aminophenyl)thio)propanoic acid enable its direct application in the development of advanced materials, particularly in surface-related technologies.

Organic compounds containing heteroatoms (N, S, O) and aromatic rings are known to be effective corrosion inhibitors for metals in acidic environments. icrc.ac.ir These molecules function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for anodic and cathodic reactions. rdd.edu.iq

3-((3-Aminophenyl)thio)propanoic acid is an excellent candidate for corrosion inhibition due to its molecular structure, which possesses multiple centers for adsorption:

Nitrogen Atom: The lone pair of electrons on the amine group can coordinate with vacant d-orbitals of metal atoms.

Sulfur Atom: The thioether linkage provides another soft-lewis basic site for strong adsorption onto metal surfaces.

Oxygen Atoms: The carboxylic acid group offers additional adsorption sites.

Aromatic Ring: The π-electrons of the phenyl ring can interact with the metal surface.

This combination of functionalities allows for strong, stable adsorption, likely through both physisorption and chemisorption mechanisms, leading to high inhibition efficiency. Studies on structurally related compounds, such as 4-aminophenol (B1666318) and various thiosemicarbazones, have demonstrated significant corrosion inhibition on mild steel in acidic media. icrc.ac.irresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Structurally Related Compounds on Mild Steel
Inhibitor CompoundCorrosive MediumConcentrationTemperatureInhibition Efficiency (% IE)Reference
4-Aminophenol1M H₂SO₄600 ppm313 K70.3% rdd.edu.iq
3-Nitrobenzaldehyde-4-phenylthiosemicarbazone1M HCl5 mM303 K>90% (Inferred from data) icrc.ac.ir
2-Amino-5-phenyl-1,3,4-thiadiazole0.5M H₂SO₄Not SpecifiedAmbientActs as effective mixed-type inhibitor researchgate.net

The ability to tailor the surface properties of materials is crucial for applications ranging from biomedical devices to electronics. 3-((3-Aminophenyl)thio)propanoic acid offers multiple functionalities for robust surface modification.

The thioether group provides a strong anchor to noble metal surfaces, particularly gold. This interaction is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can precisely control the interfacial properties of a substrate. The amine group can be used to covalently attach the molecule to surfaces functionalized with epoxy or N-hydroxysuccinimide esters, while the carboxylic acid group can bind to metal oxide surfaces like titania or alumina. nih.gov

Once anchored, the exposed functional group (e.g., the amine or carboxyl group, depending on the anchoring method) can be used for further "secondary" functionalization. This allows for the attachment of other molecules, such as polymers, biomolecules, or nanoparticles, creating highly complex and functional surfaces. nih.govnih.gov

Applications in Analytical Chemistry and Sensor Development

The unique electrochemical and binding properties of the aminophenylthio moiety make this compound a promising candidate for the development of chemical sensors. A key application lies in the construction of electrochemical sensors based on molecularly imprinted polymers (MIPs).

Research has shown that p-aminothiophenol, a structurally related compound, can be electropolymerized onto a gold electrode surface to form a conductive polymer film. nih.gov This film can be created in the presence of a target analyte, forming specific recognition cavities (an MIP). After the analyte is removed, the polymer film can selectively re-bind the analyte from a sample, generating a measurable electrochemical signal.

3-((3-Aminophenyl)thio)propanoic acid could be used in a similar fashion. The aminophenylthio portion would enable electropolymerization, while the propanoic acid side chain could offer several advantages:

Enhanced Solubility: It may improve the solubility of the monomer in aqueous solutions used for electropolymerization.

Improved Film Properties: It could influence the morphology and stability of the resulting polymer film.

Additional Functionality: The carboxylic acid group can act as an additional binding site for analytes through hydrogen bonding or electrostatic interactions, potentially increasing the sensor's sensitivity and selectivity. It could also impart a pH-dependent response to the sensor.

The performance of sensors based on related compounds highlights the potential of this molecular framework in analytical applications.

Table 2: Performance Characteristics of a Sensor Based on a Structurally Similar Compound (p-Aminothiophenol)
Sensor TypeTarget AnalyteLinear RangeDetection LimitReference
Intracellular SERS-based pH sensorpH3.0 - 8.0Not Applicable nih.gov

Utilization as Chemical Probes

A chemical probe is a small molecule used to study biological systems. The bifunctional nature of 3-((3-Aminophenyl)thio)propanoic acid, containing a nucleophilic thiol group, a potentially reactive aromatic amine, and a carboxylic acid, suggests its theoretical utility as a versatile scaffold for chemical probe development.

The primary amine on the phenyl ring can serve as a reactive handle for the attachment of fluorophores, biotin (B1667282) tags, or other reporter groups. This modification would be crucial for visualizing and tracking the molecule's interaction with its biological target. The carboxylic acid group provides a point for conjugation to other molecules or for influencing the probe's solubility and cellular uptake.

Table 1: Potential Chemical Probe Applications Based on Molecular Structure

Functional GroupPotential Role in a Chemical ProbeTarget Interaction or Reporter Function
Aromatic AmineConjugation handleAttachment of fluorophores, affinity tags (e.g., biotin)
ThioetherSpecific binding, redox sensitivityInteraction with metal centers in proteins, participation in redox signaling pathways
Carboxylic AcidSolubility modification, conjugationImproving aqueous solubility, linking to targeting moieties

Development of Sensing Platforms

Sensing platforms are devices that detect the presence of specific chemical or biological analytes. The structure of 3-((3-Aminophenyl)thio)propanoic acid lends itself to several potential strategies for the development of such platforms.

One approach involves immobilizing the molecule onto a solid support, such as a gold surface or a polymer matrix, to create a functionalized sensor surface. The aromatic amine or the carboxylic acid could be used for this covalent attachment. The immobilized molecule could then act as a recognition element for a target analyte.

Table 2: Theoretical Sensing Platform Development Strategies

ComponentRole in Sensing PlatformDetection Principle
3-((3-Aminophenyl)thio)propanoic acidRecognition elementAnalyte binding via non-covalent interactions
Solid Support (e.g., gold, polymer)Transducer surfaceImmobilization of the recognition element
Detection MethodSignal generationElectrochemical (e.g., impedance change), Optical (e.g., fluorescence quenching/enhancement)

It is important to reiterate that these proposed applications are hypothetical. Without specific research on 3-((3-Aminophenyl)thio)propanoic acid, its actual efficacy and utility as a chemical probe or in sensing platforms remain to be experimentally validated.

Q & A

Q. Q1. What are the established synthetic routes for 3-((3-aminophenyl)thio)propanoic acid, and what experimental conditions optimize yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or thiol-ene coupling. A common approach involves reacting 3-aminothiophenol with β-propiolactone or acryloyl chloride under basic conditions (e.g., NaH in DMF). For example:

Thiol-ene reaction : Combine 3-aminothiophenol with acrylic acid in a 1:1.2 molar ratio in anhydrous DMF.

Catalysis : Add 0.1 eq. of triethylamine as a base.

Reaction time : Stir at 60°C for 12–24 hours under nitrogen.

Workup : Acidify with HCl (1M) and extract with ethyl acetate.
Yield optimization requires strict anhydrous conditions and inert gas purging to prevent oxidation of the thiol group .

Q. Q2. How is 3-((3-aminophenyl)thio)propanoic acid characterized analytically, and what spectral markers distinguish it from analogs?

Methodological Answer: Characterization typically involves:

  • LC-MS : A protonated ion [M+H]+ at m/z 228.1 (C₉H₁₁NO₂S) with retention time ~8.2 min on a C18 column (Agilent 1260 Infinity system, 0.1% formic acid mobile phase) .
  • ¹H NMR (DMSO-d₆): δ 6.8–7.2 (aromatic protons), δ 3.2 (thioether -CH₂-), δ 2.5 (propanoic acid -CH₂-), and δ 12.1 (carboxylic acid -OH).
  • FTIR : Peaks at 2550 cm⁻¹ (S-H stretch, if unreacted thiol) and 1700 cm⁻¹ (C=O stretch).
    Distinguishing markers include the absence of quinoline rings (cf. 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives) and the presence of an aromatic amine (-NH₂) at δ 5.1 in ¹H NMR .

Advanced Research: Structural and Functional Analysis

Q. Q3. How does the electronic nature of the 3-aminophenyl group influence the compound’s reactivity in enzyme inhibition studies?

Methodological Answer: The electron-donating -NH₂ group enhances resonance stabilization of the thioether linkage, increasing nucleophilicity. This impacts interactions with enzymes like cysteine proteases:

Docking studies : Use AutoDock Vina to model binding to papain-like proteases. The -NH₂ group forms hydrogen bonds with catalytic cysteine residues (e.g., Cys25 in cathepsin B).

Kinetic assays : Measure IC₅₀ values under varying pH (4.5–7.4) to assess protonation effects. At pH 6.0, the amine group is partially protonated, enhancing electrostatic interactions .

Q. Q4. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Methodological Answer: Conflicting solubility values (e.g., 2.1 mg/mL in water vs. 0.8 mg/mL in literature) arise from:

Ionization state : The sodium salt (synthesized via NaOH neutralization) increases aqueous solubility to 15 mg/mL, while the free acid precipitates at pH < 4 .

Analytical method : Use dynamic light scattering (DLS) to detect aggregates. Filter samples through 0.22 μm membranes pre-saturated with compound to avoid nucleation.
Resolution : Standardize pH (7.4 PBS) and salt forms in solubility studies .

Advanced Research: Applications and Derivatives

Q. Q5. What strategies improve the metabolic stability of 3-((3-aminophenyl)thio)propanoic acid derivatives in pharmacokinetic studies?

Methodological Answer: Derivatization focuses on blocking metabolic hotspots:

Methylation : Replace -NH₂ with -N(CH₃)₂ to reduce oxidative deamination.

Prodrug design : Synthesize ethyl ester analogs (e.g., ethyl 3-((3-aminophenyl)thio)propanoate) to enhance membrane permeability. Hydrolysis in plasma regenerates the active acid .

PEGylation : Attach polyethylene glycol (PEG-500) to the thioether sulfur to prolong half-life.

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